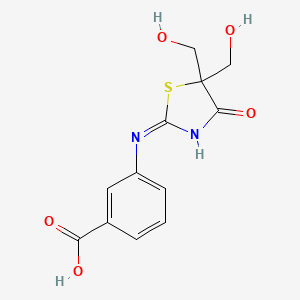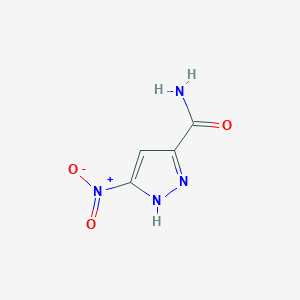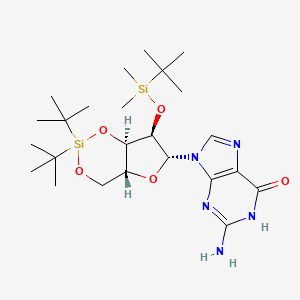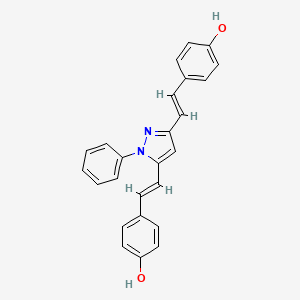
5-Nitro-1H-pyrazol-3-amin
Übersicht
Beschreibung
“5-Nitro-1H-pyrazol-3-amine” is a compound that falls under the category of pyrazoles . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of 5-aminopyrazoles as precursors . The condensation of 5-aminopyrazole with various bielectrophilic moieties results in the formation of pyrazoloazines . In another proposed mechanism, intermediate (III) was reacted with the acidic part of the catalyst and by the anomeric effect and vinylogous anomeric effect in (III), (IV) is prepared and one molecule of H2 was released .
Chemical Reactions Analysis
5-Aminopyrazoles are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2 with the following reactivity order: 5-NH2 > 1-NH > 4-CH . These positions have been used to construct various fused heterocyclic rings where 5-aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles .
Wissenschaftliche Forschungsanwendungen
Synthetische Zwischenprodukte
Pyrazolhaltige Verbindungen, wie z. B. 5-Nitro-1H-pyrazol-3-amin, sind einflussreiche Familien von N-Heterocyclen aufgrund ihrer nachgewiesenen Anwendbarkeit und Vielseitigkeit als synthetische Zwischenprodukte bei der Herstellung relevanter Chemikalien . Sie sind sehr begehrt für die Synthese strukturell diverser Pyrazolderivate .
Biologische Anwendungen
Pyrazolderivate sind eine spezielle Klasse von N-heterocyclischen Verbindungen, die einen heteroaromatischen Fünfring mit zwei benachbarten Stickstoffatomen tragen. Die anderen drei Positionen im Ring ermöglichen strukturelle Variationen, wodurch die Pyrazole vielfältige und wertvolle biologische Eigenschaften erhalten .
Physikalisch-chemische Anwendungen
Pyrazole können als schwache Basen oder Säuren wirken, wobei die mögliche Stärke stark von der Art ihrer Substituentengruppen abhängt . Sie besitzen wertvolle synthetische, biologische und photophysikalische Eigenschaften .
Materialwissenschaftliche Anwendungen
Pyrazolhaltige Verbindungen werden in der Materialwissenschaft eingesetzt, da sie sich durch ihre nachgewiesene Anwendbarkeit und Vielseitigkeit auszeichnen . Sie werden zur Bildung verschiedener fusionierter Systeme verwendet, vor allem bicyclischer Kerne .
Industrielle Anwendungen
Pyrazolderivate werden in industriellen Bereichen eingesetzt, da sie sich durch ihre nachgewiesene Anwendbarkeit und Vielseitigkeit auszeichnen . Sie werden zur Bildung verschiedener fusionierter Systeme verwendet, vor allem bicyclischer Kerne .
Energetische Materialien
This compound und seine Derivate wurden als vielversprechende schmelzbare Sprengstoffe synthetisiert . Eine der synthetisierten Verbindungen weist einen vielversprechenden Schmelzpunkt und eine gute thermische Stabilität auf und kann als potenzieller schmelzbarer Sprengstoff betrachtet werden .
Materialien mit hoher Energiedichte (HEDM)
Eine neuartige N-verbrückte Struktur von N-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amin und seine ausgewählten stickstoffreichen energiereichen Salze wurden konzipiert und synthetisiert, um das langfristige, stark gewünschte Ziel von Materialien mit hoher Energiedichte (HEDM) zu erreichen .
Wärmebeständige energetische Materialien
Basierend auf Werten für die thermische Stabilität und energetischen Parametern waren Verbindungen, die von this compound abgeleitet wurden, denjenigen aller gängigen wärmebeständigen Sprengstoffe überlegen, was eine potenzielle Anwendung als wärmebeständige energetische Materialien finden könnte .
Zukünftige Richtungen
To reach the long-term, strongly desired goal of high energy density materials (HEDM), a novel N-bridged structure of N- (3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine, and its selected nitrogen-rich energetic salts are designed and synthesized . This suggests that “5-Nitro-1H-pyrazol-3-amine” and similar compounds could have potential applications in the development of high energy density materials.
Wirkmechanismus
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
The exact mode of action of 5-Nitro-1H-pyrazol-3-amine is currently unknown. Pyrazoles, in general, are known to exhibit tautomerism, which may influence their reactivity and interaction with biological targets . The presence of the nitro group in 5-Nitro-1H-pyrazol-3-amine could potentially enhance its reactivity.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities
Pharmacokinetics
The physicochemical properties of related compounds suggest that they may exhibit good thermal stability .
Result of Action
Related compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the thermal stability of a compound can affect its reactivity and potential applications . .
Biochemische Analyse
Biochemical Properties
5-Nitro-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in oxidative stress responses, where 5-Nitro-1H-pyrazol-3-amine acts as an inhibitor, reducing the activity of these enzymes and thereby modulating the cellular response to oxidative stress . Additionally, 5-Nitro-1H-pyrazol-3-amine has been shown to interact with certain proteins involved in cell signaling pathways, altering their conformation and affecting downstream signaling events .
Cellular Effects
The effects of 5-Nitro-1H-pyrazol-3-amine on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . In normal cells, 5-Nitro-1H-pyrazol-3-amine influences cell signaling pathways, such as the MAPK pathway, leading to changes in gene expression and cellular metabolism . Furthermore, it has been reported to affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 5-Nitro-1H-pyrazol-3-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, 5-Nitro-1H-pyrazol-3-amine inhibits the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signaling events . Additionally, it has been shown to modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Nitro-1H-pyrazol-3-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to 5-Nitro-1H-pyrazol-3-amine in in vitro studies has shown sustained inhibition of target enzymes and prolonged effects on cellular metabolism . In in vivo studies, the compound has demonstrated consistent activity over time, with no significant loss of efficacy .
Dosage Effects in Animal Models
The effects of 5-Nitro-1H-pyrazol-3-amine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and significant therapeutic potential . At higher doses, toxic effects such as liver damage and oxidative stress have been reported . Threshold effects have been identified, where the compound exhibits a dose-dependent increase in efficacy up to a certain point, beyond which adverse effects become prominent .
Metabolic Pathways
5-Nitro-1H-pyrazol-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, it affects the pentose phosphate pathway by modulating the activity of glucose-6-phosphate dehydrogenase, resulting in changes in NADPH production and redox balance.
Eigenschaften
IUPAC Name |
5-nitro-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIIQXTUOQUWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1417499.png)
![ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1417501.png)
![Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate](/img/structure/B1417502.png)

![3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417505.png)

![Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B1417510.png)


![4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1417515.png)
![3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1417516.png)

